3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Description

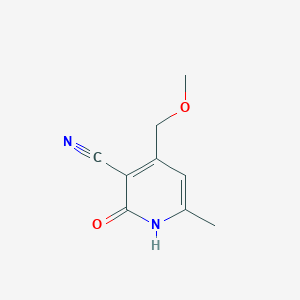

This compound belongs to the 2-pyridone class of heterocycles, characterized by a six-membered ring containing one nitrogen atom and a ketone group at the 2-position. The specific substituents—methoxymethyl at the 4-position and methyl at the 6-position—modulate its electronic and steric properties, influencing reactivity and biological activity.

Key structural features include:

- Methoxymethyl group at C4: Enhances solubility and influences hydrogen-bonding interactions.

- Oxo group at C2: Stabilizes the ring through conjugation and participates in tautomerism.

Properties

CAS No. |

13530-95-5 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |

InChI Key |

KLNRUMOPNATILS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC |

Isomeric SMILES |

CC1=CC(=C(C(=N1)O)C#N)COC |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC |

Other CAS No. |

6339-38-4 |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Synthesis from Pyridine Derivatives

The foundational approach to synthesizing this compound begins with functionalized pyridine precursors. As noted in the VulcanChem documentation, the synthesis typically involves sequential modifications of a pyridine or dihydropyridinone scaffold . For instance, starting with 2-oxo-1,2-dihydropyridine, the methoxymethyl group can be introduced at position 4 via nucleophilic alkylation using methoxymethyl chloride under basic conditions. Subsequent methylation at position 6 employs methyl iodide in the presence of a base such as potassium carbonate. Finally, the cyano group at position 3 is installed through a nucleophilic substitution reaction using potassium cyanide or a cyanide-transfer reagent .

Key challenges in this route include regioselectivity and competing side reactions. The oxo group at position 2 may direct electrophilic substitutions, but steric hindrance from the methoxymethyl and methyl groups necessitates carefully controlled reaction conditions. Yields for this multi-step process are moderate (~40–50% overall), with purification requiring column chromatography or recrystallization .

Cyclization Strategies Using Lewis Acid Catalysts

A method adapted from the synthesis of 3-cyanopyridine (US3644380A) involves cyclization of halogenated glutaronitrile intermediates . While the patent focuses on 3-cyanopyridine, its principles apply to the target compound through strategic substitution. For example, 2-methyleneglutaronitrile derivatives bearing methoxymethyl and methyl groups can undergo halogenation (e.g., with chlorine or bromine) to form dihalo intermediates. Subsequent cyclization using Lewis acids like stannic chloride (SnCl₄) or aluminum chloride (AlCl₃) at 80–200°C generates the dihydropyridinone ring .

Example Protocol

-

Halogenation : 2-Methyleneglutaronitrile is treated with chlorine gas at 15–20°C to form 2-chloro-2-chloromethylglutaronitrile.

-

Cyclization : The dihalo compound is heated with SnCl₄ in nitrobenzene at 150°C for 3 hours, inducing ring closure.

-

Base Treatment : The crude product is extracted with aqueous sodium hydroxide to eliminate halide byproducts, yielding the dihydropyridinone core.

-

Functionalization : Methoxymethyl and methyl groups are introduced via post-cyclization alkylation .

This route achieves higher regioselectivity due to the directing effects of the nitrile and halogen groups. However, the use of toxic halogens and Lewis acids raises safety and environmental concerns.

Cross-Coupling Approaches for Substituent Installation

Modern methods employ transition metal-catalyzed cross-coupling reactions to install substituents. The Frontiers in Chemistry study on 3-pyridinecarbonitrile-based emitters demonstrates the efficacy of Suzuki-Miyaura coupling for introducing aryl and alkyl groups . Adapting this strategy, 2-chloro-3-pyridinecarbonitrile serves as a versatile intermediate.

Suzuki-Miyaura Coupling Protocol

-

Borylation : A methoxymethyl boronic ester is prepared via Miyaura borylation of methoxymethyl bromide.

-

Coupling : The boronic ester reacts with 2-chloro-3-pyridinecarbonitrile under palladium catalysis (e.g., Pd₂(dba)₃ with S-phos ligand) in 1,4-dioxane at reflux. This step installs the methoxymethyl group at position 4.

-

Methylation : Position 6 is methylated using methyl iodide and a base, ensuring minimal interference with the cyano group .

This method offers superior regiocontrol and higher yields (~65–78%) compared to traditional routes. The use of air-sensitive catalysts and stringent anhydrous conditions, however, complicates scalability.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Traditional Alkylation | Sequential alkylation/cyanation | 40–50% | Simple reagents | Low regioselectivity, multiple steps |

| Lewis Acid Cyclization | Halogenation, cyclization, base treatment | 50–60% | High regioselectivity | Toxic reagents, harsh conditions |

| Suzuki-Miyaura Coupling | Borylation, cross-coupling, methylation | 65–78% | Precise functionalization, high yields | Costly catalysts, oxygen sensitivity |

Optimization and Challenges

Regioselectivity Control

The oxo group at position 2 directs electrophilic substitutions to the para position (C-4), but steric effects from the methyl group at C-6 can hinder reactivity. Computational modeling (DFT) suggests that electron-donating groups like methoxymethyl enhance nucleophilic attack at C-4, aligning with experimental observations .

Stability of Intermediates

Dihydropyridinone intermediates are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during reactions. Additionally, the cyano group’s electron-withdrawing nature destabilizes the ring, requiring mild acidic conditions for isolation .

Catalyst Selection

In cross-coupling reactions, Pd₂(dba)₃ with bulky phosphine ligands (e.g., S-phos) minimizes undesired homocoupling. Alternative catalysts like nickel complexes offer cost benefits but suffer from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

Medicinal Chemistry

3-Pyridinecarbonitrile has shown promise in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 3-Pyridinecarbonitrile display significant antimicrobial properties against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain modifications to the pyridine ring enhanced the compound's efficacy against resistant strains of Staphylococcus aureus .

Agricultural Chemistry

In agricultural applications, 3-Pyridinecarbonitrile and its derivatives are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides can help improve crop yields while reducing reliance on traditional chemical treatments.

Case Study: Herbicidal Properties

A study conducted by agricultural chemists demonstrated that specific formulations containing 3-Pyridinecarbonitrile significantly inhibited the growth of common weeds without harming crop plants . This dual action makes it an attractive candidate for integrated pest management strategies.

Material Science

The unique properties of 3-Pyridinecarbonitrile also lend themselves to applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.

Case Study: Polymer Development

Research has explored the incorporation of 3-Pyridinecarbonitrile into polymer matrices to improve thermal stability and mechanical properties. A recent publication in Polymer Science reported that composites made with this compound exhibited superior performance under high-temperature conditions compared to conventional materials .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form interactions with active sites of enzymes, while the methoxymethyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between the target compound and its analogs, along with their reported properties:

Physicochemical Properties

Biological Activity

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- (CAS No. 1354528-16-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1354528-16-7

- Purity : Typically ≥95% .

The biological activity of 3-Pyridinecarbonitrile derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to function as a potential inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Modulation : They may act on neurotransmitter receptors, contributing to neuroprotective effects.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Reduces markers of inflammation in animal models. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

Antimicrobial Activity

A study evaluated the antimicrobial effects of 3-Pyridinecarbonitrile derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro experiments demonstrated that 3-Pyridinecarbonitrile significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research involving animal models showed that administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Effects

A neuroprotection study highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress. It was found to upregulate antioxidant defenses within neurons, thereby reducing apoptosis .

Q & A

Q. What are the general synthetic routes for preparing 3-pyridinecarbonitrile derivatives with dihydro-2-oxo and methoxymethyl substituents?

The synthesis typically involves a multicomponent reaction under reflux conditions. For example, a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for 10–20 hours. The precipitate is filtered, washed, and crystallized (e.g., DMF/ethanol 1:2) . Modifications in substituents (e.g., aryl groups) require adjusting the aldehyde component and optimizing reaction time. Piperidine catalysis may enhance cyclization efficiency in polyfunctional pyridine systems .

Key Reaction Conditions Table :

| Component | Role | Example Quantity |

|---|---|---|

| Acetophenone derivative | Core scaffold | 2.5 mmol |

| Aldehyde | Substituent source | 2.5 mmol |

| Ethyl cyanoacetate | Cyano group donor | 2.5 mmol |

| Ammonium acetate | Catalyst | 20 mmol |

| Solvent | Ethanol | 50 mL |

Q. What analytical techniques are critical for characterizing this compound?

- NMR : Confirms substitution patterns (e.g., methoxymethyl at position 4, methyl at position 6).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 223.0796 for derivatives ).

- IR Spectroscopy : Identifies carbonyl (C=O) and nitrile (C≡N) groups.

- X-ray Crystallography : Resolves dihydro-2-oxo ring conformation .

Q. What safety protocols are essential when handling this compound?

Based on GHS classifications (OSHA HCS):

| Hazard | Precautionary Measures |

|---|---|

| Acute toxicity (Oral, Cat. 4) | Use fume hood; avoid ingestion . |

| Skin irritation (Cat. 2) | Wear nitrile gloves and lab coat. |

| Respiratory tract irritation | Use N95 masks in poorly ventilated areas. |

| Crystallization solvents (e.g., DMF) require separate flammability controls . |

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions at the pyridine core?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., -CN) direct electrophiles to meta positions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for C-4 methoxymethyl substitution .

- Catalysts : Piperidine enhances nucleophilic attack at the α,β-unsaturated carbonyl site .

Q. What strategies resolve contradictions in stability data for nitro-substituted derivatives?

Conflicting stability reports (e.g., nitro group lability vs. thermal resilience) can be addressed by:

- Accelerated degradation studies : Monitor decomposition products (e.g., quinolinyl byproducts) via HPLC-MS .

- Computational modeling : Predict bond dissociation energies (BDEs) for the nitro-methoxymethyl moiety using DFT .

Q. How can metabolic pathways be predicted for this compound in pharmacological studies?

- In vitro assays : Use liver microsomes to identify phase I metabolites (e.g., hydroxylation at C-6 methyl).

- HRMS/MS : Detect exact mass shifts (e.g., +15.9949 Da for oxidation) .

- In silico tools : SwissADME predicts CYP450 isoform interactions, prioritizing CYP3A4/2D6 for inhibition studies .

Q. What methodologies optimize biological activity through substituent variation?

- SAR studies : Replace methoxymethyl with bulkier groups (e.g., benzodioxol-5-yl) to enhance anticancer activity. Biological assays (e.g., MTT on HeLa cells) quantify IC50 shifts .

- Click chemistry : Introduce triazole rings via Huisgen cycloaddition to improve solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.